(2E)-3-(4-methoxyphenyl)-3-oxo-2-(2-phenylhydrazin-1-ylidene)propanal
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Description
(2E)-3-(4-methoxyphenyl)-3-oxo-2-(2-phenylhydrazin-1-ylidene)propanal is a useful research compound. Its molecular formula is C16H14N2O3 and its molecular weight is 282.299. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Properties
Synthesis and Pharmacological Evaluation : This compound, as part of the oxadiazolyl-2-oxoindolinylidene propane hydrazides family, has been synthesized and evaluated for anti-inflammatory and analgesic activity. Notably, derivatives like 3-[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]propane hydrazide showed promising results in analgesic properties (Kerzare et al., 2016).
Nonlinear Optical Properties : Research on novel chalcone derivatives, including compounds like (2E)-1-(Anthracen-9-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, has revealed significant nonlinear optical properties. These studies combine theoretical calculations and experimental approaches, contributing to the understanding of their potential in optical technologies (Mathew et al., 2019).
Structure Determination and Synthesis : The synthesis of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, a related compound, has been achieved with a detailed structural ascertainment through NMR spectroscopy and single-crystal X-ray diffraction (Kariuki et al., 2022).
Biological and Medicinal Applications
Anticonvulsant and Neurotoxicity Evaluation : Certain pyrimidine-5-carbonitrile derivatives, including 2-[2-(substituted benzylidene) hydrazinyl]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile, have been synthesized and evaluated for their anticonvulsant and neurotoxicity effects. Some compounds in this series exhibited significant anticonvulsant activity at relatively low doses (Shaquiquzzaman et al., 2012).
Spectroscopic and Antimicrobial Studies : Investigations on 2-[3-(4-Chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol have shown antimicrobial properties. The study combined quantum chemical methods, vibrational spectral techniques, and molecular docking to explore the biological functions of the compound (Viji et al., 2020).
Aldose Reductase Inhibitors : Methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates, including compounds with 4-methoxyphenyl, have been synthesized and evaluated as aldose reductase inhibitors. They show potential as novel drugs for treating diabetic complications (Ali et al., 2012).
Properties
IUPAC Name |
(Z)-3-hydroxy-1-(4-methoxyphenyl)-2-phenyldiazenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-14-9-7-12(8-10-14)16(20)15(11-19)18-17-13-5-3-2-4-6-13/h2-11,19H,1H3/b15-11-,18-17? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSAWOCVSNPHNK-QMGYSKEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C/O)/N=NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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